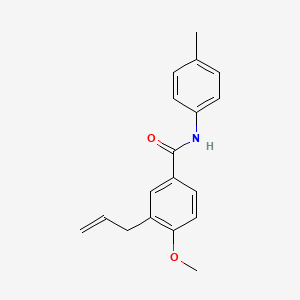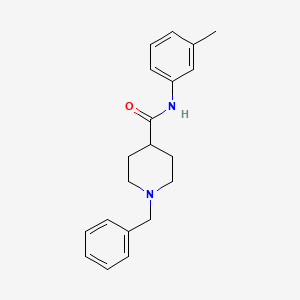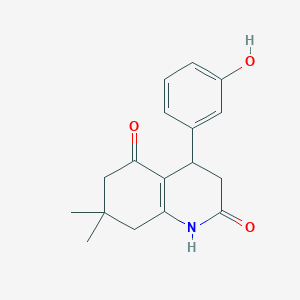![molecular formula C18H17ClN2O3 B4435480 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435480.png)
1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide, also known as CB-03-01, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of molecules known as anti-androgens, which are used to treat androgen-dependent conditions such as acne, hirsutism, and androgenic alopecia.
Wirkmechanismus
1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide acts as a competitive inhibitor of the androgen receptor, which prevents the binding of DHT to the receptor. This results in a reduction in the activity of the androgen receptor, which in turn reduces the production of sebum and the development of androgen-dependent conditions.
Biochemical and Physiological Effects:
1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects, including a reduction in sebum production, inhibition of hair growth, and reduction in the size of sebaceous glands. These effects are all related to the compound's ability to inhibit the androgen receptor and reduce the activity of DHT.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new formulations of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide that can enhance its efficacy and reduce its side effects. Another area of research is the investigation of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide's potential therapeutic applications in other conditions, such as polycystic ovary syndrome (PCOS) and prostate cancer. Additionally, further studies are needed to fully understand the mechanism of action of 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide and its effects on various biochemical and physiological pathways.
Wissenschaftliche Forschungsanwendungen
1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of androgen-dependent conditions. Several studies have demonstrated that 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide can inhibit the binding of dihydrotestosterone (DHT) to the androgen receptor, which is responsible for the development of androgen-dependent conditions. 1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce sebum production, which is a major contributor to the development of acne.
Eigenschaften
IUPAC Name |
1-[4-[(2-chlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-16-4-2-1-3-12(16)11-24-15-7-5-14(6-8-15)21-10-13(18(20)23)9-17(21)22/h1-8,13H,9-11H2,(H2,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZSMYHQKPBIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxybenzamide](/img/structure/B4435399.png)
![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)






![N-(2-chlorophenyl)-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435465.png)

![1-[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4435473.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4435487.png)